
Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl-: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- typically involves multiple steps:
Formation of the 3-azabicyclo(3.2.2)nonane core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the ethyl group: The bicyclic core is then functionalized with an ethyl group through alkylation reactions.
Introduction of the urea moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the bicyclic structure.
Reduction: Reduction reactions can modify the bicyclic core or the urea moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an antiprotozoal agent, particularly against Plasmodium falciparum and Trypanosoma brucei .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-azabicyclo(3.2.2)nonane derivatives: These compounds share the bicyclic core but differ in their functional groups.
Other urea derivatives: Compounds like N,N’-dimethylurea or N-phenylurea have different substituents but share the urea moiety.
Uniqueness
What sets Urea, 1-(2-(3-azabicyclo(322)nonan-3-yl)ethyl)-3-methyl- apart is its combination of the bicyclic structure with the urea moiety
Eigenschaften
CAS-Nummer |
102434-04-8 |
|---|---|
Molekularformel |
C12H23N3O |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
1-[2-(3-azabicyclo[3.2.2]nonan-3-yl)ethyl]-3-methylurea |
InChI |
InChI=1S/C12H23N3O/c1-13-12(16)14-6-7-15-8-10-2-3-11(9-15)5-4-10/h10-11H,2-9H2,1H3,(H2,13,14,16) |
InChI-Schlüssel |
JHWADYZNWUCJJU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCCN1CC2CCC(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


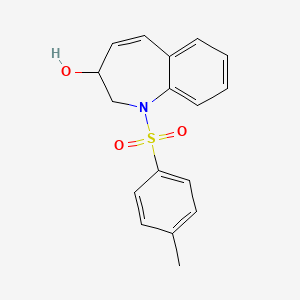
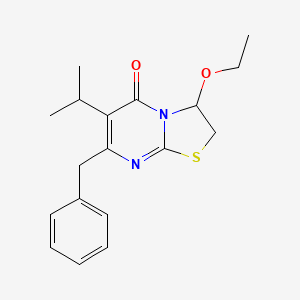

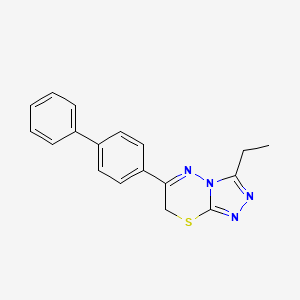

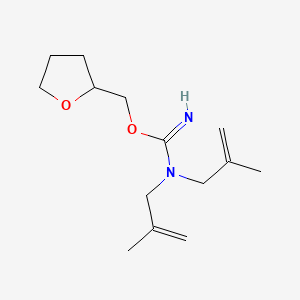



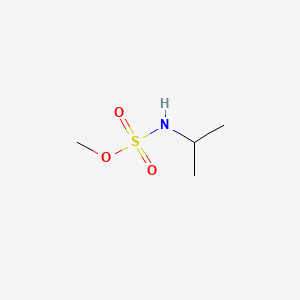
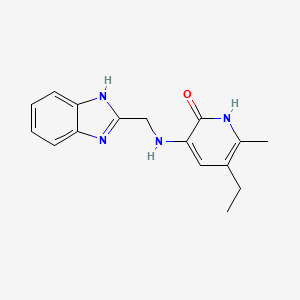
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)


